2-(2-Benzofuryl)-5-phenyl-1,3,4-oxadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c1-2-6-11(7-3-1)15-17-18-16(20-15)14-10-12-8-4-5-9-13(12)19-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSMDUFTIPXLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80240785 | |
| Record name | 2-(2-Benzofuryl)-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80240785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94138-70-2 | |
| Record name | 2-(2-Benzofuranyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94138-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Benzofuryl)-5-phenyl-1,3,4-oxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094138702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Benzofuryl)-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80240785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-benzofuryl)-5-phenyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.581 | |
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Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 1,3,4-Oxadiazole (B1194373) Ring Formation
The formation of the 1,3,4-oxadiazole core is a critical step in the synthesis of the target compound. Various established methods are employed, primarily involving cyclization reactions.
Cyclization Reactions from Hydrazide Precursors
A prevalent and versatile method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines. nih.gov This approach typically utilizes a dehydrating agent to facilitate the ring-closure reaction. A common precursor for this pathway is a hydrazide, which can be reacted with a carboxylic acid followed by dehydrative cyclization. researchgate.net For instance, a substituted benzohydrazide (B10538) can react with a benzoic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the corresponding 2,5-disubstituted 1,3,4-oxadiazole. ijacskros.comnih.gov
Another variation involves the oxidative cyclization of aroyl hydrazones, which are formed from the condensation of aldehydes and hydrazides. researchgate.netjournalagent.com This can be achieved using reagents like stoichiometric molecular iodine. jchemrev.com A one-pot synthesis can directly transform aldehydes and hydrazides into the desired 1,3,4-oxadiazole heterocycles. researchgate.net Furthermore, a direct annulation of hydrazides with methyl ketones, promoted by a base like potassium carbonate (K₂CO₃), offers an efficient route involving C-C bond cleavage. nih.govorganic-chemistry.org
Derivatizations via Thiosemicarbazides and Subsequent Transformations
An alternative strategy for forming the 1,3,4-oxadiazole ring proceeds through thiosemicarbazide (B42300) intermediates. Acylthiosemicarbazides can undergo cyclization to form 5-substituted-2-amino-1,3,4-oxadiazoles. nih.gov This transformation can be mediated by reagents like tosyl chloride or iodine. nih.govresearchgate.net The reaction of a thiosemicarbazide intermediate with EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) can lead to the formation of 2-amino-1,3,4-oxadiazoles through regioselective cyclization. organic-chemistry.org
Desulfurization is a key step in these pathways. Oxidative cyclization of thiosemicarbazones can lead to the formation of 1,3,4-oxadiazole derivatives. acs.org The use of coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can facilitate the desulfurization and cyclization of thiosemicarbazides to yield 2-amino-1,3,4-oxadiazoles. luxembourg-bio.com More recent methods have employed potassium iodate (B108269) as an oxidant in water for the cyclodesulfurization of acylthiosemicarbazides, providing an environmentally friendlier approach. nih.gov
Microwave-Assisted Synthesis Approaches for Enhanced Efficiency
Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, significantly reducing reaction times compared to conventional heating methods. benthamdirect.comingentaconnect.comresearchgate.neteurekaselect.com This technique offers benefits such as increased reaction rates, higher yields, and cleaner reaction profiles. benthamdirect.comresearchgate.net
For example, the cyclization of 1,2-diacylhydrazines can be efficiently carried out under microwave conditions using reagents like the Burgess reagent. jchemrev.comjchemrev.com Similarly, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and substituted aromatic acids in the presence of thionyl chloride or phosphorus oxychloride is significantly expedited by microwave assistance. researchgate.net This rapid and economical method has a broad range of applications and often allows for simpler work-up procedures. ingentaconnect.comtandfonline.com
| Method | Precursors | Key Reagents/Conditions | Advantages |
| Hydrazide Cyclization | Hydrazides, Carboxylic Acids/Aldehydes | POCl₃, I₂, K₂CO₃ | Versatile, well-established |
| Thiosemicarbazide Derivatization | Thiosemicarbazides | I₂, EDC·HCl, TBTU, KIO₃ | Alternative route, good yields |
| Microwave-Assisted Synthesis | Hydrazides, Diacylhydrazines | Microwave irradiation | Rapid, efficient, higher yields |
Strategies for Incorporating Benzofuryl and Phenyl Moieties
The synthesis of the target molecule requires the specific incorporation of the benzofuran (B130515) and phenyl groups onto the 1,3,4-oxadiazole scaffold. This is typically achieved by using appropriately substituted precursors.
Precursor Synthesis of 2-Benzofuran-carboxylic Acid Derivatives
The benzofuran moiety is introduced via a benzofuran-2-carboxylic acid derivative. A common starting point for the synthesis of this precursor is salicylaldehyde (B1680747) or a substituted derivative. vjol.info.vnasianpubs.orgderpharmachemica.com For example, salicylaldehyde can be reacted with ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate to form ethyl benzofuran-2-carboxylate. vjol.info.vnderpharmachemica.com This ester can then be converted to the corresponding benzofuran-2-carbohydrazide by treatment with hydrazine (B178648) hydrate. vjol.info.vnasianpubs.orgderpharmachemica.comntt.edu.vn This hydrazide serves as a key intermediate for the formation of the 1,3,4-oxadiazole ring.
Alternatively, benzofuran-2-carboxylic acids can be synthesized from 3-halocoumarins through a Perkin rearrangement reaction, which can also be efficiently carried out using microwave irradiation. nih.gov
Methods for Introducing Phenyl Functionalities
The phenyl group is typically introduced using a phenyl-containing precursor. In the context of the cyclization from hydrazide precursors, this can be achieved by using benzohydrazide, which is derived from benzoic acid. nih.gov For instance, the reaction of benzohydrazide with a benzofuran-2-carboxylic acid derivative (or its corresponding acid chloride) would lead to a 1,2-diacylhydrazine intermediate, which can then be cyclized to form the desired 2-(2-benzofuryl)-5-phenyl-1,3,4-oxadiazole.
Alternatively, if the 1,3,4-oxadiazole ring is formed via a thiosemicarbazide route, a phenyl isothiocyanate can be reacted with benzofuran-2-carbohydrazide. Subsequent cyclization would then yield the target molecule.
Functionalization and Diversification of the 1,3,4-Oxadiazole Scaffold
The core structure of this compound, featuring linked benzofuran, phenyl, and 1,3,4-oxadiazole rings, serves as a template for extensive chemical modification. Functionalization strategies primarily target the introduction of new substituents or the extension of the molecule's conjugated system to modulate its chemical and physical properties.
Alkylation and Arylation Reactions
While direct alkylation or arylation of the final this compound is not extensively documented, functionalization of its immediate precursors is a common and powerful strategy. A key intermediate, 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol, provides a reactive thiol group that is readily alkylated.
| Intermediate | Reagent | Product Class | Reference |
| 5-(Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol | Substituted bromoacetanilides | S-alkylated benzofuran-oxadiazole hybrids | nih.gov, nih.gov |
| 5-Phenyl-1,3,4-oxadiazole-2-thiol | N-alkyl/aryl substituted 2-bromoacetamide | 2-{(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides | nih.gov |
| Benzofuran-2-carboxamide | Aryl iodides (via Pd-catalysis) | C3-arylated benzofuran-2-carboxamides | mdpi.com |
Arylation reactions are also crucial, primarily in the construction of the 2,5-diaryl-1,3,4-oxadiazole core itself. mdpi.com Furthermore, advanced techniques such as palladium-catalyzed C-H functionalization have been explored on precursor molecules like benzofuran-2-carboxamides to install aryl groups at the C3 position of the benzofuran ring, demonstrating a pathway to more densely functionalized derivatives. mdpi.com
Coupling Reactions for Extended Conjugation Systems (e.g., Click Chemistry)
To create larger, electronically coupled systems, palladium-catalyzed cross-coupling reactions are instrumental. The Suzuki cross-coupling reaction, in particular, has been successfully employed to extend the conjugation of 1,3,4-oxadiazole scaffolds. A representative strategy involves the synthesis of a boronic acid pinacol (B44631) ester derivative from a halogenated precursor, such as 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole. nih.gov This boronic ester intermediate can then be coupled with other halogenated heterocycles, effectively linking the oxadiazole core to other aromatic systems and creating extended π-conjugated molecules. nih.gov Similar cross-coupling methods like the Stille reaction have also been used to synthesize bis(heterocyclic) substituted oxadiazoles (B1248032), for example, linking two bithiophene units to the central oxadiazole ring. beilstein-journals.org
Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), represents another powerful tool for molecular diversification. organic-chemistry.org While direct application on this compound is not prominently reported, the methodology is highly relevant. By introducing an azide (B81097) or terminal alkyne functionality onto either the benzofuran or phenyl ring of the scaffold, the molecule could be readily and efficiently linked to a vast array of other molecules (polymers, biomolecules, other heterocycles) bearing the complementary functional group. organic-chemistry.orgbeilstein-journals.org This approach offers a modular and high-yielding pathway to complex hybrid structures.
Introduction of Auxiliary Heterocyclic Systems
A significant area of research involves the synthesis of hybrid molecules where the benzofuran-oxadiazole unit is covalently linked to other heterocyclic systems. This approach aims to combine the properties of different pharmacophores or functional materials into a single molecular entity.
Common strategies include:
Sequential Ring Formation: A frequent method involves building one heterocycle upon another. For example, a 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol intermediate can be alkylated and then serve as a precursor for synthesizing linked triazole systems. nih.gov In other work, hydrazide derivatives of one heterocycle are used as the starting material for the cyclization reaction that forms the 1,3,4-oxadiazole ring, resulting in directly linked systems like benzimidazole-oxadiazoles. wjarr.com
Cross-Coupling Reactions: As mentioned previously, Suzuki coupling is a key method for linking pre-formed heterocyclic systems. This has been used to synthesize 2,5-bis(quinazolinylphenyl)-1,3,4-oxadiazole derivatives, creating a complex, multi-heterocyclic architecture. nih.gov
Multi-component Reactions: The reaction of 2-thiol-5-phenyl-1,3,4-oxadiazole derivatives with various reagents can lead to the formation of larger fused systems, such as quinazoline-4-one and oxazine-4-one rings. uobaghdad.edu.iqresearchgate.net
These methods have successfully produced hybrids incorporating triazoles, benzimidazoles, quinazolines, pyrazoles, and other important heterocyclic motifs. nih.govnih.govscienceopen.com
Green Chemistry Principles in Oxadiazole Synthesis Research
The synthesis of this compound and its derivatives has increasingly benefited from the application of green chemistry principles. The primary focus has been on replacing lengthy, high-temperature conventional heating methods with more efficient energy sources like microwave irradiation and ultrasound. nih.govwjarr.com
Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from many hours to just a few minutes, while simultaneously improving product yields. nih.govresearchgate.net For example, the cyclization of hydrazides to form the oxadiazole ring is significantly accelerated under microwave conditions. wjarr.com
Similarly, ultrasound-assisted synthesis provides an effective means of energy transfer, promoting reactions at lower temperatures and in shorter timeframes compared to conventional refluxing. The S-alkylation of benzofuran-oxadiazole-2-thiol, for instance, proceeds efficiently under ultrasonication. nih.govnih.gov These green methods are not only time- and energy-efficient but also often lead to cleaner reactions with fewer byproducts, aligning with the core goals of sustainable chemical synthesis. researchgate.net
| Reaction Step | Conventional Method | Ultrasound-Assisted Method | Microwave-Assisted Method | Reference |
| S-alkylation of benzofuran-oxadiazole-2-thiol | 24 hours (36-80% yield) | 30 minutes (60-86% yield) | 60 seconds (69-94% yield) | nih.gov, researchgate.net |
| Synthesis of 1,3,4-oxadiazoles | 10 hours | Not specified | 3-4 minutes | nih.gov, researchgate.net |
Advanced Spectroscopic and Structural Elucidation in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 2-(2-Benzofuryl)-5-phenyl-1,3,4-oxadiazole and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.
Proton Nuclear Magnetic Resonance (¹H-NMR) Assignments
The ¹H-NMR spectrum of this compound provides distinct signals corresponding to the protons of the benzofuran (B130515) and phenyl ring systems. The aromatic protons typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents.
The protons of the phenyl group attached to the oxadiazole ring are expected to show a characteristic splitting pattern. The ortho-protons are anticipated to appear at a lower field compared to the meta- and para-protons due to their proximity to the electron-withdrawing oxadiazole ring. Similarly, the protons of the benzofuran moiety will exhibit their own unique set of chemical shifts and coupling constants, allowing for their unambiguous assignment. For instance, the proton at the 3-position of the benzofuran ring typically appears as a singlet in a distinct region of the spectrum.
Table 1: Representative ¹H-NMR Chemical Shift Ranges for Key Moieties
| Protons | Expected Chemical Shift (ppm) |
| Phenyl-H (ortho) | δ 8.1 - 8.4 |
| Phenyl-H (meta, para) | δ 7.4 - 7.7 |
| Benzofuran-H3 | δ 7.0 - 7.5 |
| Other Benzofuran-H | δ 7.2 - 7.8 |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Characterization
The ¹³C-NMR spectrum provides crucial information about the carbon framework of the molecule. The carbons of the oxadiazole ring are highly characteristic, typically appearing in the range of δ 155 to 165 ppm. scilit.com Specifically, in 1,3,4-oxadiazole (B1194373) derivatives, the two carbons of the oxadiazole ring (C2 and C5) have been observed at approximately 163-168 ppm. nih.gov
Table 2: Representative ¹³C-NMR Chemical Shift Ranges
| Carbon Atoms | Expected Chemical Shift (ppm) |
| Oxadiazole (C2, C5) | δ 155 - 168 |
| Phenyl & Benzofuran (quaternary) | δ 120 - 155 |
| Phenyl & Benzofuran (CH) | δ 110 - 135 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Fluorinated Analogs
¹⁹F-NMR is a powerful technique for the characterization of fluorinated organic compounds due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts. For fluorinated analogs of this compound, where a fluorine atom is introduced into one of the aromatic rings, ¹⁹F-NMR provides direct evidence of the fluorine's presence and its chemical environment.
The chemical shift of the fluorine atom is highly sensitive to its position on the aromatic ring and the electronic nature of the surrounding groups. For example, in studies of fluorinated azoles, distinct ¹⁹F signals are observed for different isomers. nih.gov In the context of a fluorinated analog of the title compound, such as 2-(2-benzofuryl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, a distinct signal in the ¹⁹F-NMR spectrum would confirm the successful incorporation of fluorine. The coupling between the fluorine and adjacent protons (³JHF) can also provide valuable structural information. While specific data for a fluorinated analog of this compound is not detailed in the provided search results, the general principles of ¹⁹F-NMR are well-established for a wide range of fluorinated pharmaceuticals and heterocyclic compounds. nih.gov
Vibrational Spectroscopy (Infrared and Raman)
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes include:
C=N Stretching: The carbon-nitrogen double bond of the oxadiazole ring typically shows a strong absorption band in the region of 1610-1650 cm⁻¹.
C-O-C Stretching: The ether linkage within the oxadiazole ring and the benzofuran moiety gives rise to characteristic stretching vibrations, usually observed in the 1020-1250 cm⁻¹ range.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl and benzofuran rings appear in the 1450-1600 cm⁻¹ region.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are typically observed above 3000 cm⁻¹.
For the closely related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, experimental FT-IR analysis showed C=C and C=N mixed stretching modes at 1602, 1546, and 1481 cm⁻¹. researchgate.net The C-O stretching vibrations were observed at 1226 and 1149 cm⁻¹. researchgate.net
Table 3: Key FT-IR Vibrational Frequencies for 2-(Aryl)-5-phenyl-1,3,4-oxadiazole Structures
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (Oxadiazole) | 1610 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O-C Stretch | 1020 - 1250 |
Correlating Experimental and Theoretically Predicted Vibrational Frequencies
To gain a deeper understanding of the vibrational modes, experimental FT-IR and Raman data are often correlated with theoretical calculations, typically using Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the definitive assignment of complex spectral features.
For the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a DFT study using the B3LYP/6-311G++(d,p) level of theory was conducted. researchgate.net The calculated vibrational frequencies showed excellent agreement with the experimental FT-IR spectrum. For example, the C-H stretching vibrations were calculated in the range of 3055 cm⁻¹, which correlated well with the experimental band at 3059 cm⁻¹. researchgate.net Similarly, the mixed C=C and C=N stretching modes were computationally observed at 1584, 1560, and 1465 cm⁻¹, aligning with the experimental bands at 1602, 1546, and 1481 cm⁻¹. researchgate.net Such correlations provide strong validation for the proposed molecular structure and offer detailed insights into the nature of the chemical bonds.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. For this compound (C₁₆H₁₀N₂O₂), HRMS would be used to confirm its exact molecular mass. While specific experimental data is unavailable, studies on similar structures, such as bromobenzofuran-oxadiazole derivatives, routinely use HRMS to confirm their calculated molecular formulas. For instance, HRMS analysis of related compounds confirms the presence and number of specific atoms like bromine, chlorine, or fluorine based on the precise mass measurement.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing compounds in complex mixtures and confirming molecular weight. A reverse-phase HPLC method for the separation of this compound has been suggested, which could be coupled with a mass spectrometer. vulcanchem.com In a typical LC-MS analysis of related 2,5-disubstituted-1,3,4-oxadiazole derivatives, the protonated molecular ion [M+H]⁺ is often observed, confirming the molecular weight of the compound. ijcps.org The fragmentation pattern, which provides clues to the molecule's structure, would be analyzed following ionization.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that is well-suited for polar, less volatile molecules. It typically generates protonated molecules [M+H]⁺ with minimal fragmentation. For derivatives of 5-phenyl-1,3,4-oxadiazole, ESI-MS has been effectively used to determine the calculated m/z for the protonated molecule, confirming the successful synthesis and identity of the target compounds. A detailed fragmentation analysis would typically involve breaking the bonds of the heterocyclic rings and the substituent groups, though specific pathways for the title compound are not documented.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the interaction of ultraviolet and visible light with a molecule, providing information about its electronic structure and photophysical properties.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics in Various Solvents
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of a compound's chromophores and are influenced by the solvent's polarity. For conjugated systems like this compound, one would expect strong absorption bands in the UV region, typically arising from π→π* electronic transitions within the aromatic and heterocyclic rings. Studies on other 2,5-disubstituted 1,3,4-oxadiazoles show absorption maxima that can shift based on the solvent (solvatochromism), reflecting changes in the electronic ground and excited states. However, specific λ_max values for the title compound in different solvents are not reported in the available literature.
Photoluminescence (PL) Spectroscopy and Quantum Yield Determination
Photoluminescence (PL) spectroscopy, which includes fluorescence and phosphorescence, measures the light emitted by a substance after it has absorbed photons. Many 1,3,4-oxadiazole derivatives are known to be highly fluorescent, making them useful in applications like organic light-emitting diodes (OLEDs). A PL analysis of this compound would involve measuring its emission spectrum upon excitation at a wavelength corresponding to its absorption maximum. The fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, would be a key parameter to determine. For similar D-π-A (donor-pi-acceptor) fluorophores, high quantum yields have been reported. massbank.eu Unfortunately, no specific emission spectra or quantum yield data have been published for this compound.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination
For a compound like this compound, an SC-XRD analysis would definitively confirm the connectivity of the benzofuran, phenyl, and 1,3,4-oxadiazole rings. It would also reveal the planarity of the molecule or the dihedral angles between the different ring systems. Intermolecular interactions, such as π-π stacking or hydrogen bonds, which govern the crystal packing and influence the material's bulk properties, would also be elucidated.
To illustrate the type of data obtained from an SC-XRD experiment, crystallographic information for structurally analogous 1,3,4-oxadiazole derivatives is presented below. It is important to note that this data is for comparative purposes and does not represent the crystal structure of this compound.
Illustrative Crystallographic Data for Related 1,3,4-Oxadiazole Derivatives
The study of related compounds provides insight into the expected structural features. For instance, the crystal structure of 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole reveals a nearly planar geometry, with small dihedral angles between the central oxadiazole ring and the appended phenyl and tolyl rings. nih.govresearchgate.net This planarity facilitates π-π stacking interactions, influencing the packing of molecules in the crystal. nih.govresearchgate.net Similarly, the analysis of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine shows that the oxadiazole ring is nearly coplanar with the adjacent furan (B31954) and phenyl rings. nih.govresearchgate.net The crystal packing in this case is stabilized by a combination of N-H···N hydrogen bonds, C-H···π interactions, and π-π stacking. nih.gov
These examples underscore the utility of SC-XRD in providing a detailed understanding of molecular geometry and intermolecular forces. An analysis of this compound would be expected to reveal similar features, including the relative orientations of the benzofuryl, phenyl, and oxadiazole moieties and the nature of the non-covalent interactions dictating the supramolecular assembly.
Table of Illustrative Crystallographic Data
The following interactive table summarizes crystallographic data for two related 1,3,4-oxadiazole compounds found in the literature.
| Compound | 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole nih.govresearchgate.net | 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine nih.govresearchgate.net |
| Formula | C₁₅H₁₂N₂O | C₁₂H₉N₃O₂ |
| Molecular Weight | 236.27 | 227.22 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| Unit Cell Dimensions | a = 19.733(5) Åb = 5.1441(12) Åc = 12.436(3) Åβ = 107.477(6)° | a = 13.195(3) Åb = 5.6162(8) Åc = 14.958(3) Åβ = 107.00(2)° |
| Volume (ų) | 1204.1(5) | 1060.0(3) |
| Z | 4 | 4 |
| Temperature (K) | 93 | 293 |
Table of Illustrative Bond Lengths and Angles
Detailed geometric parameters, such as bond lengths and angles, are the direct output of a refined crystal structure. Below are examples of such data for a related compound.
| Parameter | 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine nih.gov |
| Bond Lengths (Å) | |
| N1-C5 | 1.290(4) |
| N2-C6 | 1.302(4) |
| Dihedral Angles (°) | |
| Oxadiazole / Furan | 5.7(6) |
| Oxadiazole / Phenyl | 3.34(18) |
| Furan / Phenyl | 7.51 |
This detailed structural information, once obtained for this compound, would be invaluable for computational modeling, understanding its photophysical properties, and designing new materials with tailored characteristics.
Computational and Theoretical Investigations of Molecular and Electronic Structure
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules in their ground state.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule. This process, known as geometry optimization, seeks the lowest energy structure. For 2-(2-Benzofuryl)-5-phenyl-1,3,4-oxadiazole, this would involve calculating the bond lengths, bond angles, and dihedral angles that define the spatial relationship between the benzofuran (B130515), phenyl, and oxadiazole rings. Conformational analysis would further explore the rotational barriers and the potential for different spatial orientations (conformers) of the phenyl and benzofuran rings relative to the central oxadiazole core. While specific data is unavailable, it is anticipated that the molecule would adopt a largely planar conformation to maximize π-conjugation, though some degree of torsion between the rings is expected.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of negative and positive potential. For this compound, an MEP analysis would likely reveal regions of negative potential (electron-rich) around the nitrogen and oxygen atoms of the oxadiazole ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and electronic excitation properties. For this compound, a detailed analysis would provide the energies of these orbitals and their spatial distribution, highlighting the parts of the molecule involved in electronic transitions.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited-state properties, such as electronic absorption spectra.
Prediction of Electronic Absorption Spectra
TD-DFT calculations can predict the wavelengths at which a molecule will absorb light (λmax) and the intensity of these absorptions. For this compound, this would involve calculating the energies of various electronic transitions from the ground state to different excited states. Such a study would provide theoretical support for experimentally observed UV-Visible spectra and help to assign the nature of the electronic transitions (e.g., π-π* or n-π). Studies on similar oxadiazole derivatives suggest that the primary absorption bands would likely fall in the UV region, corresponding to π-π transitions within the conjugated aromatic system. nih.gov
Simulation of Fluorescence Spectra
The photophysical properties of 1,3,4-oxadiazole (B1194373) derivatives, including this compound, are of significant interest for their potential applications in materials science, such as in light-emitting diodes. annalsofrscb.ro Computational methods, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for simulating and understanding their fluorescence behavior. researchgate.net
Simulations of related fluorophores containing a 2,1,3-benzoxadiazole unit show that the emission spectra are highly dependent on the solvent environment. researchgate.net Theoretical calculations can predict these solvatochromic shifts, which arise from changes in the electronic structure in different solvents. researchgate.net The simulated emission spectra for these types of compounds are often consistent with experimental results, attributing the fluorescence to a π-π* transition that possesses charge transfer characteristics. researchgate.net For instance, studies on 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD), a structurally similar compound, have demonstrated that fluorescence emission can be achieved through two-photon excitation, and the resulting emission spectra are identical to those from single-photon excitation of equivalent energy. nih.gov These computational models allow for the prediction of emission wavelengths and quantum yields, providing insight into the structure-property relationships that govern the fluorescence of these heterocycles. rsc.org
Analysis of Charge Transfer Characteristics in Excited States
The electronic behavior of this compound in its excited state is largely governed by intramolecular charge transfer (ICT) processes. ICT refers to the redistribution of electron density from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. In this compound, the benzofuran and phenyl rings can act as electron-donating moieties, while the electron-deficient 1,3,4-oxadiazole ring serves as the acceptor.
Studies on analogous D-π-A-π-D (Donor-π bridge-Acceptor-π bridge-Donor) systems incorporating a 1,3,4-oxadiazole core reveal the dynamics of this process. researchgate.net Upon excitation, the molecule transitions from a locally excited (LE) state to an ICT state. nih.gov This transition is often extremely fast, occurring on a picosecond timescale. nih.gov The characteristics of the solvent play a crucial role in the dynamics of the ICT state. nih.gov The stabilization of the ICT state and subsequent deactivation pathways, whether through fluorescence or non-radiative decay, are influenced by solvent polarity. nih.gov Understanding these charge transfer dynamics is critical for designing efficient optoelectronic materials, as it directly impacts properties like fluorescence quantum efficiency. researchgate.netnih.gov Theoretical models using DFT can effectively simulate the electronic structure in both ground and excited states to analyze these charge transfer characteristics. researchgate.net
Quantum Chemical Descriptors and Aromaticity Studies (e.g., Bird Index)
Quantum chemical descriptors provide quantitative insights into the electronic structure and properties of molecules. For cyclic systems like this compound, a key descriptor is aromaticity, which influences the compound's stability, reactivity, and electronic properties. The aromaticity of the 1,3,4-oxadiazole ring can be evaluated using various computational methods, including geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic criteria-based indices like Nucleus-Independent Chemical Shift (NICS). researchgate.net
The Bird's aromaticity index is another valuable tool, which has been used to assess the aromaticity of the 1,3,4-oxadiazole ring in N- and S-alkyl derivatives of 5-phenyl-1,3,4-oxadiazole-2-thione. researchgate.net These theoretical calculations allow chemists to discern patterns in π-electron delocalization across a series of related compounds. researchgate.net For this compound, these descriptors would quantify the aromatic character of the benzofuran, phenyl, and oxadiazole rings, revealing how electron density is distributed and delocalized across the molecular framework. researchgate.net
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. Derivatives of benzofuran-1,3,4-oxadiazole have been extensively studied using this approach against a variety of biological targets.
For example, in silico docking studies of benzofuran-clubbed oxadiazole derivatives against the Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) enzyme have identified compounds with significant binding energies, comparable to or even better than standard inhibitors. nih.gov Similarly, docking simulations of 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazoles with Aspartate kinase (Ask) from Mycobacterium tuberculosis have revealed compounds with high binding affinity and low inhibition constants. researchgate.net Other studies have explored furan-1,3,4-oxadiazole derivatives as inhibitors of human tyrosinase (hTYR) and as ligands for the benzodiazepine (B76468) receptor. nih.govsemanticscholar.org These studies typically show that the benzofuran, phenyl, and oxadiazole moieties engage in various interactions—such as hydrogen bonds, π-π stacking, and hydrophobic interactions—with key amino acid residues in the active site of the target protein. nih.govsemanticscholar.org
| Compound Series | Protein Target | Best Binding Affinity (kcal/mol) | Standard/Reference | Reference |
|---|---|---|---|---|
| Benzofuran-1,3,4-oxadiazoles | Mtb Pks13 | -14.82 | TAM-16 (-14.61 kcal/mol) | nih.gov |
| Furan-1,3,4-oxadiazoles | hTYR | -13.30 | Kojic Acid | semanticscholar.org |
| Furan-1,3,4-oxadiazoles | hTYRP1 | -11.50 | Kojic Acid | semanticscholar.org |
| 2-(5-bromobenzofuran-2-yl)-5-phenyl-1,3,4-oxadiazoles | Asp Kinase | Analysis based on lowest docked energy and inhibition constant | N/A | researchgate.net |
| 2-(2-Phenoxy)phenyl-1,3,4-oxadiazoles | Benzodiazepine Receptor | Superimposition analysis with Estazolam | Diazepam | nih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Interactions (e.g., with Cell Membranes)
While molecular docking provides a static picture of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations are used to assess the stability of a ligand within a protein's active site and to study its interactions with complex biological environments like cell membranes.
For benzofuran-1,3,4-oxadiazole derivatives, MD simulations have been performed to confirm the stability of the ligand-protein complexes predicted by docking. nih.gov For instance, simulations running for up to 250 nanoseconds have shown that potent inhibitors remain stably bound within the active site of the Pks13 enzyme. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored throughout the simulation to ensure the complex reaches a stable equilibrium. nih.gov
Furthermore, MD simulations have been employed to understand the interaction of related 1,3,4-oxadiazole-based probes with model cell membranes, such as a 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) bilayer. nih.govmdpi.com These simulations provide crucial information on how the molecule partitions into the lipid bilayer, its orientation within the membrane, and whether it perturbs the membrane's structural properties like thickness and area per lipid. nih.govmdpi.com Such studies are vital for predicting the bioavailability and cellular uptake of potential drug candidates.
Advanced Photophysical Properties and Optoelectronic Applications
Solvent Effects on Photophysical Behavior and Solvation Phenomena
Following a comprehensive search of scientific literature and chemical databases, no specific experimental data or detailed research findings concerning the solvent effects on the photophysical behavior and solvation phenomena of the chemical compound 2-(2-Benzofuryl)-5-phenyl-1,3,4-oxadiazole were found.
The photophysical properties of organic molecules, including their absorption and fluorescence characteristics, are often intrinsically linked to the surrounding solvent environment. This interaction, known as solvatochromism, can provide valuable insights into the electronic structure and excited-state properties of a compound. Typically, an analysis of solvent effects involves studying the compound's behavior in a range of solvents with varying polarities and hydrogen-bonding capabilities.
While general principles of solvatochromism are well-established for the broader class of 1,3,4-oxadiazole (B1194373) derivatives, the specific influence of solvents on this compound has not been documented in the available scientific literature. For instance, studies on other 2,5-disubstituted 1,3,4-oxadiazoles have shown that the polarity of the solvent can influence the position of emission spectra, often leading to a bathochromic (red) shift with increasing solvent polarity. nih.govmdpi.com This behavior is frequently attributed to a larger dipole moment in the excited state compared to the ground state. nih.gov However, without experimental data for the specific compound , any discussion of its solvatochromic behavior would be purely speculative.
Detailed research would be required to elucidate the following for this compound:
Absorption and Emission Spectra: Recording the ultraviolet-visible absorption and fluorescence emission spectra in a series of solvents with a wide range of polarities.
Stokes Shift: Calculating the difference between the absorption and emission maxima in various solvents to understand the extent of structural relaxation in the excited state.
Quantum Yield and Lifetime: Measuring the fluorescence quantum yield and lifetime to assess how the solvent affects the efficiency and dynamics of the emission process.
Such a study would enable the creation of data tables and a thorough analysis of the specific solvent-solute interactions for this compound. In the absence of this dedicated research, a scientifically accurate and detailed account for this specific subsection cannot be provided.
Biological Activities and Mechanistic Investigations in Vitro and Preclinical Models
Antioxidant and Free Radical Scavenging Capabilities
The ability of a compound to counteract oxidative stress is a key indicator of its therapeutic potential. The antioxidant properties of 2-(2-Benzofuryl)-5-phenyl-1,3,4-oxadiazole and its derivatives have been evaluated using standard assays.
DPPH Radical Scavenging Assays
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the ability of a compound to act as a free radical scavenger. While numerous studies have confirmed the antioxidant potential of the broader 1,3,4-oxadiazole (B1194373) class of compounds, specific DPPH radical scavenging data for this compound is not extensively detailed in the currently available literature. However, studies on related 2,5-disubstituted-1,3,4-oxadiazole derivatives have shown significant antioxidant activity. For instance, certain derivatives incorporating hindered phenol (B47542) moieties have demonstrated potent free-radical scavenging abilities in DPPH assays.
Cupric Acid-Reducing Antioxidant Capacity (CUPRAC)
The CUPRAC assay is another established method for measuring antioxidant capacity. This assay assesses the ability of a compound to reduce Cu(II) to Cu(I). At present, specific research detailing the CUPRAC antioxidant capacity of this compound is not available in the reviewed scientific literature.
Enzyme Inhibition Studies and Target Identification
The inhibitory action of this compound against various enzymes has been a significant focus of research, pointing to its potential application in several disease contexts.
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
Glycogen Synthase Kinase-3 Beta (GSK-3β) is a key enzyme implicated in the pathology of several diseases, including Alzheimer's disease. Inhibition of GSK-3β is considered a promising therapeutic strategy. Research has identified that derivatives of 1,3,4-oxadiazole can act as potent and selective inhibitors of GSK-3β. Specifically, derivatives featuring a benzofuran (B130515) ring connected to the oxadiazole core have been investigated. While these studies establish the potential of the benzofuran-oxadiazole scaffold for GSK-3β inhibition, specific inhibitory concentrations (IC₅₀) for the parent compound, this compound, are not explicitly documented in the available research. Structure-based optimization of related oxadiazole compounds has led to inhibitors with IC₅₀ values in the low nanomolar range for GSK-3α and GSK-3β.
Cholinesterase Inhibition
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are primary targets in the symptomatic treatment of Alzheimer's disease. The 5-phenyl-1,3,4-oxadiazole scaffold has been utilized as a basis for designing multifunctional agents targeting these enzymes. While molecular hybridization approaches have yielded derivatives with inhibitory activity against both human AChE and BChE, specific data on the cholinesterase inhibitory potential of this compound is not provided in the accessible studies.
Tyrosinase and Amylase Inhibition
Tyrosinase Inhibition: Tyrosinase is a crucial copper-containing enzyme involved in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetology and in treating hyperpigmentation disorders. Benzofuran-appended oxadiazole molecules have been synthesized and evaluated as tyrosinase inhibitors. One study found that a bromobenzofuran-oxadiazole derivative was a more potent tyrosinase inhibitor than the standard drug, ascorbic acid. However, specific IC₅₀ values for this compound have not been reported.
Amylase Inhibition: Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type II diabetes. The 1,3,4-oxadiazole nucleus is a component in various compounds investigated for their α-amylase inhibitory properties. Although diverse derivatives have shown a range of inhibitory activities, with some exhibiting strong potential, specific amylase inhibition data for this compound is not available in the reviewed literature.
Based on the comprehensive search conducted, there is no specific information available in the indexed literature regarding the biological activities of the chemical compound This compound for the outlined topics.
The search results provided extensive data on the broader class of 1,3,4-oxadiazoles and various benzofuran-containing derivatives, highlighting their potential as STAT3 inhibitors, anticancer agents, and antimicrobial compounds. However, no documents were found that specifically investigate and report on the STAT3 inhibition, in vitro antiproliferative activity, apoptotic effects, or antimicrobial efficacy of This compound itself.
Due to the strict requirement to focus solely on the specified compound and not introduce information outside the explicit scope, it is not possible to generate the requested article with scientific accuracy. Providing information on related but distinct molecules would violate the core instructions of the request. Therefore, the content for the specified sections and subsections cannot be created.
Antimicrobial Efficacy (In Vitro)
Antifungal Activity (e.g., C. albicans, A. niger)
The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in the development of novel antifungal agents. Although specific studies on the antifungal properties of this compound against Candida albicans and Aspergillus niger are not readily found, research on other 1,3,4-oxadiazole derivatives highlights the potential of this chemical class.
For instance, two new 1,3,4-oxadiazole compounds, LMM5 and LMM11, have been identified as potential inhibitors of thioredoxin reductase and have demonstrated efficacy against C. albicans. nih.govnih.gov Both compounds exhibited an in vitro minimum inhibitory concentration (MIC) of 32 μg/ml against C. albicans. nih.govnih.gov In a murine model of systemic candidiasis, both LMM5 and LMM11 were able to significantly reduce the fungal burden in the kidneys and spleen. nih.govnih.gov The proposed mechanism of action for these compounds involves the inhibition of the enzyme thioredoxin reductase, leading to internal damage to the fungal cell. nih.govnih.gov Another 1,3,4-oxadiazole derivative, LMM6, has also shown promising fungicidal activity against several clinical isolates of C. albicans, with MIC values ranging from 8 to 32 µg/mL. mdpi.com
Furthermore, a series of 5-substituted 1,3,4-oxadiazole-2-thiols were evaluated for their in vitro antifungal activity against several fungal strains, including Aspergillus niger. asianpubs.org These compounds were tested at a concentration of 200 µg/mL. asianpubs.org Specifically, compounds 3d, 3f, and 3h showed significant linear growth inhibition against Mucor species, Aspergillus fumigatus, and Aspergillus niger. asianpubs.org
| Compound | Fungal Strain | Activity Measure | Result | Reference |
|---|---|---|---|---|
| LMM5 | C. albicans | MIC | 32 µg/ml | nih.govnih.gov |
| LMM11 | C. albicans | MIC | 32 µg/ml | nih.govnih.gov |
| LMM6 | C. albicans | MIC Range | 8-32 µg/mL | mdpi.com |
| Compound 3f | A. niger | Linear Growth Inhibition | Significant at 200 µg/mL | asianpubs.org |
| Compound 3h | A. niger | Linear Growth Inhibition | Significant at 200 µg/mL | asianpubs.org |
Antiglycation Potential and Relevance to Metabolic Disorders
Advanced glycation end products (AGEs) are implicated in the pathogenesis of various metabolic disorders, including diabetes. The inhibition of AGE formation is a key therapeutic strategy. While direct antiglycation studies for this compound are limited, research on related structures, particularly those inhibiting enzymes like α-glucosidase and α-amylase, provides insight into their potential relevance to metabolic disorders.
A series of new benzofuran-1,3,4-oxadiazole containing 1,2,3-triazole-acetamides (12a-n) were synthesized and evaluated as potential anti-α-glucosidase agents. nih.gov All synthesized compounds demonstrated more potent α-glucosidase inhibitory activity (IC50 values ranging from 40.7 ± 0.3 to 173.6 ± 1.9 μM) than the standard drug acarbose (B1664774) (IC50 = 750.0 ± 12.5 µM). nih.gov The most potent compound in this series was 12c, which was approximately 19-fold more active than acarbose. nih.gov A docking study suggested that this compound inhibits α-glucosidase in a competitive manner. nih.gov
In another study, novel 5-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole-2-thiol derivatives (2a-2i) were synthesized and showed α-glucosidase inhibitory activity with IC50 values in the range of 46.01–81.65 μg/ml, compared to acarbose (IC50 = 34.72 μg/ml). psu.edu
| Compound Series | Key Finding | Most Potent Compound | IC50 Value | Reference |
|---|---|---|---|---|
| Benzofuran-1,3,4-oxadiazole containing 1,2,3-triazole-acetamides (12a-n) | All compounds more potent than acarbose | 12c | ~19-fold lower than acarbose | nih.gov |
| 5-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole-2-thiol derivatives (2a-2i) | Showed inhibitory activity | - | 46.01–81.65 μg/ml | psu.edu |
Anticonvulsant Activity in Preclinical Models
The 1,3,4-oxadiazole nucleus is a component of various compounds investigated for anticonvulsant properties. Specific preclinical data on the anticonvulsant activity of this compound is not available. However, studies on other phenyl-1,3,4-oxadiazole derivatives demonstrate the potential of this class of compounds.
Similarly, a series of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles were synthesized and screened for their anticonvulsant activities. nih.gov One compound from this series demonstrated considerable anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models, suggesting its effects may be mediated by benzodiazepine (B76468) receptors and other mechanisms. nih.gov
Anti-inflammatory and Analgesic Research in Animal Models (e.g., Carrageenan-Induced Paw Edema)
The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has been explored in various preclinical models, including the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. While specific data for this compound is not documented in the searched literature, related compounds have shown promising results.
A study on novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone investigated their anti-inflammatory effects in the carrageenan-induced paw edema test. researchgate.netdovepress.com Pretreatment with two new derivatives at doses of 10 mg/kg and 20 mg/kg reduced paw edema, counteracted the increase in prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-α (TNF-α) levels, and decreased inflammatory cell infiltration in paw tissue. researchgate.netdovepress.com
In another study, ten new 2-(4-hydroxy-3-benzoyl) benzamide-5-phenyl-1,3,4-oxadiazole derivatives (10a-j) were synthesized and evaluated for their anti-inflammatory activity. nih.gov One compound, 10j, which has a hydroxy substituent at the ortho position of the phenyl ring attached to the 5th carbon of the oxadiazole ring, showed significant membrane stabilizing activity. nih.gov This compound also demonstrated amelioration of carrageenan-induced rat hind paw edema. nih.gov
| Compound Series | Key Findings | Reference |
|---|---|---|
| 1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone | Reduced paw edema, PGE2, and TNF-α levels at 10 and 20 mg/kg. | researchgate.netdovepress.com |
| 2-(4-hydroxy-3-benzoyl) benzamide-5-phenyl-1,3,4-oxadiazole derivatives (10a-j) | Compound 10j ameliorated paw edema. | nih.gov |
Structure Activity Relationship Sar Studies
Impact of Substituents on Biological Activities and Photophysical Properties
The introduction of various substituent groups onto the benzofuran (B130515) or phenyl rings of the core structure dramatically influences its biological efficacy and photophysical characteristics. Research into related benzofuran-oxadiazole hybrids has provided specific insights into these effects.
For instance, in a series of S-alkylated benzofuran-oxadiazole derivatives designed for anticancer activity, the nature and position of substituents on an N-phenylacetanilide moiety attached to the oxadiazole ring were critical. nih.gov A methoxy (B1213986) group at the meta position of the phenyl ring resulted in a derivative with excellent anticancer activity against lung cancer cell lines (A549), showing a cell viability of 27.49 ± 1.90% and an IC₅₀ value of 6.3 ± 0.7 μM. nih.gov In contrast, placing an ethoxy group at the para position led to moderate anticancer activity (cell viability 34.47 ± 2.19%, IC₅₀ 17.9 ± 0.46 μM). nih.gov This highlights the sensitivity of the molecule's activity to both the type and position of the substituent.
In the same study, the unsubstituted phenyl derivative demonstrated the most significant thrombolytic potential among the benzofuran-oxadiazole scaffolds, with a lysis activity of 56.8%. nih.gov This suggests that for certain biological targets, a simple, unadorned phenyl ring is preferred.
General SAR principles from related heterocyclic structures further inform potential modifications:
Halogenation: The inclusion of halogen atoms, owing to their hydrophobic and electronic properties, is often beneficial for cytotoxic activity. nih.gov Studies have indicated that placing a halogen at the para-position of a terminal phenyl ring can lead to maximum activity. nih.gov
Electron-donating vs. Electron-withdrawing groups: For antimicrobial activity in related 1,3,4-oxadiazole (B1194373) analogs, compounds with electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) on the phenyl ring showed better antibacterial activity. nih.gov Conversely, derivatives with electron-withdrawing nitro (-NO₂) groups or hydroxyl (-OH) groups exhibited moderate antifungal activity. nih.gov
Benzofuran Ring Substitution: Studies on other benzofuran derivatives have shown that introducing a methyl group at the C-3 position of the benzofuran ring can significantly increase antiproliferative activity. mdpi.com
Table 1: Effect of Phenyl Ring Substituents on Anticancer Activity of Benzofuran-Oxadiazole Hybrids Data derived from studies on S-alkylated 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol derivatives.
| Substituent on Phenyl Ring | Position | Reported Activity (vs. A549 Lung Cancer) | Source |
| Methoxy (-OCH₃) | meta | Excellent (IC₅₀: 6.3 ± 0.7 µM) | nih.gov |
| Ethoxy (-OC₂H₅) | para | Moderate (IC₅₀: 17.9 ± 0.46 µM) | nih.gov |
| Unsubstituted | - | Lower anticancer activity | nih.gov |
From a photophysical perspective, the conjugated system of the benzofuran, oxadiazole, and phenyl rings imparts fluorescent properties. The absorption and emission wavelengths are sensitive to substituents that can extend or alter the electronic conjugation of the molecule. nih.gov
Stereochemical Considerations and Enantiomeric Purity in Biological Contexts
The parent compound, 2-(2-Benzofuryl)-5-phenyl-1,3,4-oxadiazole, is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, in its unsubstituted form, considerations of enantiomeric purity are not applicable.
However, stereochemistry would become a critical factor if a chiral center were introduced into the molecule, for instance, by adding a substituent with a stereogenic carbon atom to either the benzofuran or phenyl ring. In such a scenario, the molecule would exist as a pair of enantiomers. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit widely different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Therefore, if chiral derivatives of this compound were to be developed, the separation of enantiomers and the evaluation of their individual biological activities would be essential for identifying the more active or safer eutomer.
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the 1,3,4-oxadiazole class of compounds, these studies have been instrumental in guiding the design of new, more potent derivatives.
A key pharmacophoric feature of many biologically active oxadiazoles (B1248032) is the presence of an aromatic system and a coplanar proton-accepting group. nih.gov The nitrogen atoms within the oxadiazole ring can act as hydrogen bond acceptors, a crucial interaction for binding to many biological targets.
In a notable example, derivatives of 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole were designed as agonists for the benzodiazepine (B76468) (BZD) receptor. nih.gov The design was based on a pharmacophore model which required:
An aromatic ring (the phenyl ring).
A coplanar proton-accepting group (the oxadiazole ring).
A second, out-of-plane aromatic ring (the phenoxy group) to enhance binding affinity. nih.gov
Docking studies showed that these designed molecules fit well into the BZD-binding site of the GABA-A receptor model. excli.de Subsequent synthesis and testing confirmed that these compounds had a high affinity for the receptor, with some derivatives showing higher affinity than the reference drug, diazepam. excli.denih.gov The research underscored that eliminating an electronegative substituent on the phenoxy or phenyl rings could reduce the desired anticonvulsant activity, confirming the model's predictive power. nih.gov
Similarly, Quantitative Structure-Activity Relationship (QSAR) studies on other 2,5-disubstituted-1,3,4-oxadiazole series have been performed to gain insights into the structural features that contribute to analgesic and anti-inflammatory activities. nih.gov These computational approaches are vital for rationally optimizing lead compounds like this compound for a desired biological target.
Influence of Molecular Rigidity and Flexibility on Biological Engagement
The structure of this compound is characterized by a combination of rigid and flexible elements, which dictates how it can orient itself to bind with a biological target. The benzofuran and 1,3,4-oxadiazole rings are rigid, planar structures that provide a stable, predictable scaffold. This rigidity can be advantageous as it reduces the entropic penalty upon binding to a receptor.
The balance between rigidity and flexibility is key to biological activity. While the rigid core properly positions the key interacting groups (pharmacophores), the rotational freedom allows the molecule to adopt the optimal conformation required for binding, a process often referred to as "conformational sampling." Modifying the linker between the rings or introducing bulky substituents near the rotatable bonds can restrict this flexibility, making the molecule more rigid and potentially locking it into a bioactive or non-bioactive conformation.
Emerging Applications and Future Research Directions
Development of Novel Therapeutic Leads and Drug Discovery Methodologies
The 1,3,4-oxadiazole (B1194373) scaffold is a cornerstone in the development of new therapeutic agents due to its wide spectrum of pharmacological activities. nih.govijper.org Derivatives have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents. biointerfaceresearch.comnih.gov Research into benzofuran-based oxadiazole conjugates has already yielded compounds with promising anticancer activities. For instance, certain benzofuran-oxadiazole derivatives have demonstrated cytotoxic effects against pancreatic and colon cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov The mechanism often involves the induction of apoptosis through the modulation of critical signaling pathways. nih.govnih.gov
The antimicrobial potential of the 1,3,4-oxadiazole ring is particularly noteworthy in an era of growing antimicrobial resistance. nih.govresearchgate.net Studies have shown that derivatives can be effective against a range of bacteria, including resistant strains like MRSA, and various fungi. nih.govauctoresonline.org The combination of the benzofuran (B130515) nucleus with the oxadiazole ring could lead to the development of novel antimicrobial leads with unique mechanisms of action. mdpi.com
Table 1: Examples of Therapeutic Activities in Related Benzofuran and 1,3,4-Oxadiazole Derivatives
| Compound Class | Therapeutic Area | Research Finding | Cell Line / Target | Reference |
|---|---|---|---|---|
| Benzofuran-oxadiazole conjugates | Anticancer | Exhibited potent antiproliferative activity (IC₅₀ = 3.27 µM for the bromo derivative). | HCT116 (Colon Cancer) | nih.gov |
| Naproxen-based 1,3,4-oxadiazoles | Anticancer | Compound 15 showed potent cytotoxicity (IC₅₀ = 1.63 µg/mL) and inhibited EGFR kinase (IC₅₀ = 0.41 μM). mdpi.com | HepG2 (Liver Cancer), EGFR | mdpi.com |
| 2,5-diaryl-1,3,4-oxadiazoles | Anticancer | Induced apoptosis and cell cycle perturbation. | MDA-MB-231 (Breast Cancer) | nih.govnih.gov |
| 5-Aryl-1,3,4-oxadiazole-2-thiol derivatives | Antibacterial | Showed stronger activity against E. coli and S. pneumoniae than ampicillin. nih.gov | E. coli, S. pneumoniae | nih.gov |
Advancements in Materials Science Applications (e.g., Functional Polymers, Sensors)
Beyond medicine, the 1,3,4-oxadiazole moiety is valued in materials science for its photophysical properties. Derivatives of 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD), which shares a core structure with the title compound, have been developed as efficient fluorescent sensors. nih.gov For example, a macrocyclic PPD derivative was shown to be a highly selective OFF-ON sensor for Zinc ions (Zn(II)) at physiological pH, demonstrating the potential for creating specific chemosensors. nih.gov
Furthermore, the unique photophysical properties of sterically hindered 1,3,4-oxadiazoles make them candidates for viscosity sensors. epa.gov The fluorescence characteristics of these molecules can change in response to the viscosity of their environment, a phenomenon tied to excited-state conformational changes. epa.gov The rigid, conjugated structure of 2-(2-Benzofuryl)-5-phenyl-1,3,4-oxadiazole suggests it could be explored for similar applications, potentially being incorporated into functional polymers to create materials with built-in sensing capabilities.
Bioimaging and Fluorescent Probe Technologies for Cellular and Subcellular Studies
The intrinsic fluorescence of many 1,3,4-oxadiazole derivatives makes them promising candidates for bioimaging and as fluorescent probes. nih.gov The optical properties of 2,5-disubstituted 1,3,4-oxadiazoles can be fine-tuned by altering their substituents, allowing for the rational design of probes with specific absorption and emission wavelengths. nih.gov Studies have demonstrated that such compounds can exhibit excellent cell permeability and low toxicity, making them suitable for staining and imaging live cells. nih.gov
Related heterocyclic systems, such as 2,5-diaryl-1,3-oxazoles, have been successfully employed as environment-sensitive probes to study the physicochemical properties of lipid membranes. nih.govresearchgate.net These probes can report on local polarity and heterogeneity within cellular structures. Given the structural similarities and favorable photophysical properties of the oxadiazole core, this compound and its derivatives represent a promising, yet largely unexplored, class of fluorophores for developing novel probes for cellular and subcellular imaging.
Computational Design and In Silico Screening for Expedited Discovery
Modern drug discovery and materials science heavily rely on computational methods to accelerate the identification and optimization of lead compounds. In silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are routinely applied to libraries of 1,3,4-oxadiazole and benzofuran derivatives to predict their biological activity and binding modes with specific targets. researchgate.netrsc.orgresearchgate.net
These computational approaches allow researchers to screen vast virtual libraries of compounds against biological targets like protein kinases (e.g., EGFR, VEGFR-2) or enzymes, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.comrsc.orgresearchgate.net This strategy significantly reduces the time and cost associated with discovery. For a molecule like this compound, computational studies would be the logical first step to explore its therapeutic potential, predict its likely biological targets, and guide the design of more potent and selective derivatives. nih.govnih.gov
Table 2: Examples of Computational Approaches in the Study of Related Heterocycles
| Compound Class | Computational Method | Biological Target | Key Finding | Reference |
|---|---|---|---|---|
| Benzofuran-1,3,4-oxadiazoles | Molecular Docking | HCV NS5B Polymerase | Scaffolds showed significant binding potential against the viral enzyme. researchgate.net | researchgate.net |
| 1,3,4-Oxadiazole Derivatives | Molecular Docking | Cyclooxygenase (COX) | Identified binding modes and promising COX inhibitory activity. nih.gov | nih.gov |
| Benzofuran Hybrids | Molecular Docking (MOE) | PI3K / VEGFR-2 | Identified a dual inhibitor with significant anticancer action. researchgate.net | researchgate.net |
| 5-Fluorocytosine-1,3,4-oxadiazole Hybrids | Molecular Docking | Caspase-3 | Suggested a stable protein-ligand complex, explaining the mechanism of apoptosis induction. nih.gov | nih.gov |
Strategies for Improving Bioavailability and Target Specificity (Preclinical Focus)
A significant challenge in drug development is optimizing a molecule's pharmacokinetic profile, including its bioavailability and target specificity. The 1,3,4-oxadiazole ring is often incorporated into drug candidates to address these issues. nih.gov It can act as a bioisosteric replacement for metabolically labile groups like esters and amides, which can improve stability and oral bioavailability. nih.govnih.gov For instance, replacing a tetrazole ring with a 1,3,4-oxadiazole in an angiotensin II receptor blocker was reported to enhance its in vivo activity. nih.gov
For a compound like this compound, preclinical development would focus on strategies to enhance its delivery to the desired site of action. This could involve structural modifications to reduce off-target effects or improve solubility and membrane permeability. Research on related oxadiazole derivatives targeting GSK-3β for Alzheimer's disease demonstrated that reducing molecular weight and lipophilicity led to improved pharmacokinetic profiles and better penetration of the blood-brain barrier. nih.gov Preclinical in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are a crucial step in this process, helping to identify potential liabilities early on. nih.govresearchgate.net
Integration with Nanoscience and Nanotechnology for Targeted Delivery (Conceptual)
Conceptually, the therapeutic and diagnostic potential of this compound could be significantly enhanced through integration with nanotechnology. Encapsulating the compound within nanocarriers, such as liposomes, polymeric nanoparticles, or micelles, offers a promising strategy for targeted delivery. This approach can improve the solubility of hydrophobic compounds, protect them from premature degradation in the bloodstream, and facilitate their accumulation at a specific target site, such as a tumor.
By modifying the surface of these nanoparticles with targeting ligands (e.g., antibodies or peptides), it would be possible to direct the nanocarrier to cells overexpressing a particular receptor, thereby increasing therapeutic efficacy while minimizing systemic side effects. Furthermore, if the compound possesses fluorescent properties, loading it into nanoparticles could lead to the development of advanced nanoprobes for high-contrast bioimaging and diagnostics. This synergy between the unique properties of the benzofuran-oxadiazole scaffold and the advanced capabilities of nanodelivery systems represents a fertile ground for future conceptual and experimental research.
Conclusion
Synthesis of Key Research Findings on 2-(2-Benzofuryl)-5-phenyl-1,3,4-Oxadiazole and its Analogs
The body of research on this compound and its analogs highlights the successful fusion of two biologically significant heterocycles. Synthetic strategies commonly employ the cyclization of benzofuran-based hydrazides to form the 1,3,4-oxadiazole (B1194373) ring. openmedicinalchemistryjournal.comresearchgate.net The resulting compounds have been shown to possess a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties. ijper.orgopenmedicinalchemistryjournal.comnih.gov Structure-activity relationship studies consistently demonstrate that the nature and position of substituents on both the benzofuran (B130515) and phenyl rings are critical determinants of biological efficacy. For instance, the introduction of specific halogen or methoxy (B1213986) groups can significantly enhance the antimicrobial or anticancer potency of these molecules. researchgate.netglobalresearchonline.net
Identified Gaps in Current Academic Knowledge and Research
Despite the promising findings, there are notable gaps in the current understanding of these compounds. Much of the existing research focuses on the synthesis and preliminary in vitro screening of a wide range of analogs. There is a comparative lack of in-depth mechanistic studies to elucidate how these compounds exert their biological effects at a molecular level. For many of the reported activities, the specific cellular targets remain unknown. Furthermore, comprehensive studies on the pharmacokinetic and toxicological profiles of the most potent analogs are often missing, which is a critical step for any potential therapeutic development. Research into the material science applications of these compounds, such as their potential as organic light-emitting diodes (OLEDs) or fluorescent probes, also appears to be an underexplored area.
Future Prospects and Directions for Scholarly Investigation in the Field
The future of research on this compound and its derivatives holds considerable promise. A key direction for future investigation should be the rational design of new analogs based on computational modeling and docking studies to optimize their interaction with specific biological targets. researchgate.net This would facilitate a shift from broad screening to more targeted drug discovery. In-depth mechanistic studies are crucial to understand their mode of action, which could reveal novel therapeutic targets. Further exploration into their potential in material science, particularly their photophysical properties, could open up new avenues for applications beyond medicine. Collaborative research between synthetic chemists, biologists, and pharmacologists will be essential to fully realize the potential of this versatile class of heterocyclic compounds. openmedicinalchemistryjournal.comresearchgate.net
Q & A
Q. What are the common synthetic routes for preparing 2-(2-Benzofuryl)-5-phenyl-1,3,4-oxadiazole, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves cyclization of hydrazide precursors or nucleophilic substitution reactions. For example:
- Hydrazide Cyclization : Reacting 2-benzofuryl carboxylic acid hydrazide with phenyl isocyanate under reflux in ethanol, followed by oxidative cyclization using POCl₃ or iodine .
- Substitution Reactions : Using 5-chloromethyl-1,3,4-oxadiazole intermediates (e.g., 2-phenyl-5-chloromethyl-1,3,4-oxadiazole) reacted with thiols or amines in pyridine or DMF .
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates.
- Catalysts : Use of triethylamine or K₂CO₃ to neutralize HCl byproducts.
- Temperature : Controlled heating (60–80°C) avoids side reactions.
- Yield : Reported yields range from 46% to 65% depending on substituents .
Q. How can spectroscopic techniques confirm the structure of this compound derivatives?
Methodological Answer:
-
FT-IR :
- C=N Stretching : Peaks at 1600–1650 cm⁻¹ confirm the oxadiazole ring.
- C-O-C Stretching : Bands near 1250–1300 cm⁻¹ indicate the benzofuran moiety.
- Disappearance of S-H : Absence of ~2550 cm⁻¹ confirms substitution in thioether derivatives .
-
¹H/¹³C NMR :
- Oxadiazole Protons : Singlet near δ 8.3–8.5 ppm (C5-H).
- Benzofuran Signals : Multiplets at δ 6.8–7.9 ppm for aromatic protons.
- Substituent Effects : Electron-withdrawing groups (e.g., -F) deshield adjacent protons .
-
Mass Spectrometry : Molecular ion peaks (e.g., m/z 272.30 for naphthyl derivatives) confirm molecular weight .
Q. What biological activities are reported for benzofuran-containing 1,3,4-oxadiazole derivatives?
Methodological Answer:
-
Anti-Cancer Activity :
-
Antifungal Activity :
- Phytopathogens : EC₅₀ values of 12–35 µg/mL against Fusarium spp. using mycelial growth inhibition assays .
Q. Assay Systems :
- MTT Assay : Cytotoxicity screening.
- Docking Studies : Targeting acetyl-CoA carboxylase or LOX enzymes .
Advanced Research Questions
Q. How do structural features influence electronic properties in OLED applications?
Methodological Answer:
-
HOMO-LUMO Levels :
Compound HOMO (eV) LUMO (eV) 2-(4-Biphenylyl)-5-phenyl 6.2 2.4 - Conjugation Effects : Extended π-systems (e.g., biphenylyl) lower LUMO, enhancing electron transport.
-
Experimental Determination :
Q. How do non-covalent interactions affect crystal packing in oxadiazole derivatives?
Methodological Answer:
Q. Analytical Methods :
Q. How can substituent effects modulate photophysical properties for optoelectronics?
Methodological Answer:
Q. What computational strategies predict drug-likeness and ADMET properties?
Methodological Answer:
Q. How to resolve contradictions between in vitro and in vivo biological data?
Methodological Answer:
- Strategies :
- Solubility Enhancement : Use PEGylation or nanoformulations (e.g., ZIF-8 nanoparticles) .
- Metabolic Stability : Liver microsome assays identify vulnerable sites for structural modification.
- Pharmacokinetic Studies : Measure Cₘₐₓ and t₁/₂ in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
